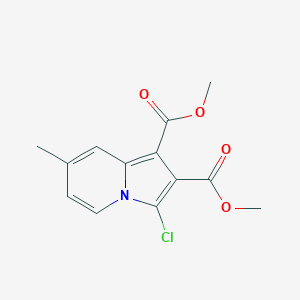

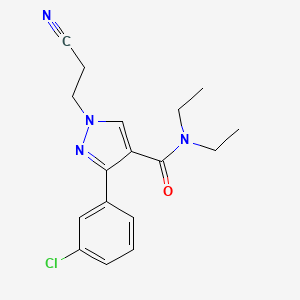

![molecular formula C21H25N3O B5515945 N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)

N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The imidazo[1,2-a]pyridine core is a key feature in various chemical compounds with diverse applications. It forms a versatile architecture for stable N-heterocyclic carbenes and other derivatives with significant biochemical relevance (Alcarazo et al., 2005).

Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives are synthesized using various methods, including cascade reactions and C-H functionalizations. These methods aim to maximize atom economy and enrich functional group diversity in the final product (Yu et al., 2018). For instance, the compound 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, a related compound, is obtained through ring closure, Suzuki reaction, hydrolysis, and amidation reactions (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed using techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. These analyses reveal the complex interactions and structural confirmations of these compounds (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, including nucleophilic additions and cycloadditions. These reactions lead to the production of novel compounds with potential biochemical applications (Pan et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as their crystal structure and conformation, are studied using techniques like X-ray diffraction and density functional theory (DFT). These studies help in understanding the stability and reactivity of the compounds (Qin et al., 2019).

Chemical Properties Analysis

Imidazo[1,2-a]pyridine derivatives exhibit a range of chemical properties, including their reactivity in C-H functionalizations and their potential as intermediates in organic synthesis. These properties are explored to develop novel chemical entities with diverse applications (Yu et al., 2018).

Scientific Research Applications

Chemical Synthesis and Structural Modification

Research on imidazo[1,2-a]pyridine derivatives, including compounds structurally related to N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide, highlights their significance in the synthesis of potent chemical entities. The exploration of imidazo[1,2-a]pyridine scaffolds has led to the discovery of various synthetic methodologies aimed at enhancing their chemical diversity and potential biological activities. For instance, studies have developed one-pot synthesis techniques for imidazo[1,5-a]pyridines, demonstrating the ability to introduce various substituents and showcasing the versatility of this heterocyclic framework (Crawforth & Paoletti, 2009). Additionally, the design and synthesis of imidazo[1,2-a]pyridine derivatives have been explored for their potential as fluorescent probes for mercury ion detection, underscoring their utility in environmental and analytical chemistry (Shao et al., 2011).

Pharmacological Research

While specifically excluding drug use and dosage details, it's noteworthy to mention that the structural motif of this compound is of interest in pharmacological research for exploring potential therapeutic applications. The modification and evaluation of imidazo[1,2-a]pyridine derivatives have been a focus for discovering new antiviral, antibacterial, and anti-inflammatory agents, reflecting the broad applicability of this chemical structure in drug discovery.

Heterocyclic Chemistry and N-Heterocyclic Carbenes

The imidazo[1,2-a]pyridine core is also significant in the development of stable N-heterocyclic carbenes (NHCs), showcasing its versatility beyond pharmaceutical applications. Research has demonstrated the utility of imidazo[1,2-a]pyridine-based NHCs in catalysis and material science, offering new avenues for chemical synthesis and industrial applications (Alcarazo et al., 2005).

properties

IUPAC Name |

N-butyl-2-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-4-5-12-23(14-18-9-7-6-8-16(18)2)21(25)19-10-11-20-22-17(3)13-24(20)15-19/h6-11,13,15H,4-5,12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFFJLWAHYHDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1C)C(=O)C2=CN3C=C(N=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

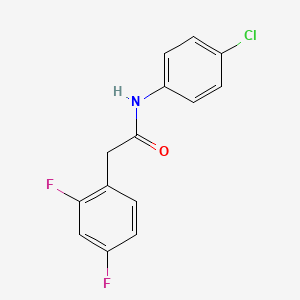

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

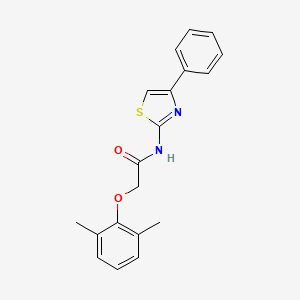

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)

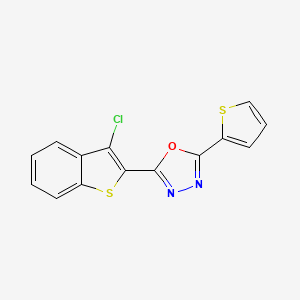

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)